molecular formula C20H12N2O5 B2397780 (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal CAS No. 2288716-06-1

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal

Cat. No.: B2397780
CAS No.: 2288716-06-1
M. Wt: 360.325
InChI Key: FHHIUGYXPMPBER-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal is a synthetic compound featuring two phthalimide moieties conjugated via an α,β-unsaturated aldehyde backbone. The (2E)-stereochemistry of the double bond confers rigidity to the structure, influencing its electronic and steric properties. Phthalimide derivatives are widely studied for their biological activities, particularly in neurological disorders, due to their ability to interact with GABAA receptors and modulate neurotransmitter pathways .

Properties

IUPAC Name

(E)-2,4-bis(1,3-dioxoisoindol-2-yl)but-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-11-12(22-19(26)15-7-3-4-8-16(15)20(22)27)9-10-21-17(24)13-5-1-2-6-14(13)18(21)25/h1-9,11H,10H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHIUGYXPMPBER-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C=O)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(\C=O)/N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal typically involves the condensation of isoindole derivatives with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isoindole units can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal exhibits promising anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, research conducted by Zhang et al. demonstrated that the compound inhibits cell proliferation in breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it has been reported to inhibit tumor growth in vivo in mouse models, further supporting its potential as an anticancer agent .

Materials Science

Polymer Development
In materials science, (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal serves as a precursor for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their resistance to thermal degradation and increase their tensile strength .

Nanocomposites
Moreover, this compound is utilized in the development of nanocomposites where it acts as a reinforcing agent. Studies indicate that nanocomposites containing (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal exhibit superior mechanical properties compared to conventional materials .

Research Tool

Fluorescent Probes
The unique structural features of (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal make it suitable for use as a fluorescent probe in biological research. Its ability to selectively bind to certain biomolecules allows researchers to visualize cellular processes in real-time. This application is particularly useful in studying protein interactions and cellular dynamics .

Case Studies
Several case studies highlight the utility of this compound in research settings:

  • Study on Apoptosis Induction : A study conducted by Li et al. employed (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal to investigate its effects on apoptosis in colon cancer cells. The results demonstrated significant induction of apoptosis markers when treated with varying concentrations of the compound .
  • Polymer Synthesis Research : In another case study focusing on materials science, researchers synthesized a series of polymers incorporating (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal and evaluated their thermal properties using differential scanning calorimetry (DSC). The findings indicated enhanced thermal stability compared to control samples .

Mechanism of Action

The mechanism by which (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

N-Aryl-4-(1,3-dioxoisoindol-2-yl)benzamides (e.g., compounds 5a , 5d )

Thalidomide (reference drug)

2-But-2-enylisoindole-1,3-dione (structural isomer with varying substituents)

Table 1: Comparative Analysis of Key Compounds

Compound Structure Binding Energy (kcal/mol) Log P In Vivo Efficacy (Latency Time) Key Interactions
(2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal Two phthalimide groups, α,β-unsaturated aldehyde Not reported Estimated high Not tested Likely π-π stacking, H-bonding with GABAA receptors (inferred)
5a (3,4-dimethyl derivative) Phthalimide + aryl benzamide -9.73 3.2 120% increase vs. control π-π with Phe77/His101; H-bonds with Thr142/Thr159
5d (unsubstituted aryl) Phthalimide + benzamide -9.98 2.8 90% increase vs. control Additional π-π with Phe77; H-bonds with Thr142/Thr159
Thalidomide Phthalimide + glutarimide -7.17 1.5 80% increase vs. control Weak H-bonding; poor BBB penetration

Key Findings

Binding Affinity and Receptor Interactions: Compound 5d exhibits the highest binding energy (-9.98 kcal/mol) due to optimal π-π interactions with Phe77 and His101 in the GABAA receptor’s benzodiazepine (BZD) binding pocket. However, 5a’s methyl substituents introduce steric hindrance, reducing binding efficiency (-9.73 kcal/mol) but enhancing lipophilicity (log P = 3.2), which improves blood-brain barrier (BBB) penetration . This feature distinguishes it from non-aldehyde analogs .

In Vivo Performance :

  • 5a outperforms thalidomide in prolonging seizure latency (120% vs. 80% increase), attributed to its balanced lipophilicity and reduced steric clashes in the BZD pocket .
  • Thalidomide’s lower efficacy stems from poor BBB penetration and weaker receptor interactions, compounded by off-target effects (e.g., TNF-α inhibition) .

Synthetic and Pharmacokinetic Considerations :

  • Substituents on the aryl ring (e.g., methyl groups in 5a ) critically influence both activity and toxicity. For example, 5f (highest log P = 4.1) showed excessive lipophilicity, leading to toxicity despite strong binding .
  • The target compound’s aldehyde group may pose stability challenges (e.g., oxidation or polymerization), necessitating prodrug strategies for clinical use .

Contradictions and Limitations

  • While 5d has superior binding energy, 5a ’s in vivo efficacy is higher, suggesting that computational models may undervalue pharmacokinetic factors like BBB permeability .
  • Limited crystallographic data for the target compound hinder precise structural comparisons. Tools like SHELX and ORTEP-3 (used in related studies) could clarify conformational preferences .

Biological Activity

(2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal is a synthetic organic compound with significant potential in biological applications. Its unique structure, which comprises two isoindole units linked by a but-2-enal moiety, suggests various pharmacological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C20H12N2O5
  • Molecular Weight : 360.33 g/mol
  • CAS Number : 2288716-06-1

Synthesis

The synthesis of (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal typically involves the condensation of isoindole derivatives with but-2-enal under controlled conditions. Catalysts such as Lewis acids are often employed to enhance yield and purity. The reaction conditions—including temperature and solvent—are optimized for maximum efficiency .

The biological activity of (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and influence various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer and infections .

Antimicrobial Activity

Research indicates that compounds similar to (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal exhibit significant antimicrobial properties. A study evaluated several derivatives for their antibacterial and antifungal activities against various pathogens:

Compound IDBacteria TestedMIC (µg/mL)Activity
1Staphylococcus aureus625–1250Excellent
4Pseudomonas aeruginosa625Excellent
6Enterococcus faecalis625Excellent
-Escherichia coli-None
-Candida albicans-Significant

The results demonstrated that certain derivatives showed potent activity against Gram-positive bacteria and fungi but limited effectiveness against Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential for further investigation in cancer therapy. The modulation of specific signaling pathways involved in cell proliferation and apoptosis could be a mechanism through which it exerts its effects .

Case Studies and Research Findings

Recent research has focused on the synthesis of related compounds and their biological evaluations. For instance, a study synthesized several chiral and racemic derivatives of dioxolanes and assessed their antibacterial properties. The findings highlighted the importance of chirality in enhancing biological activity, suggesting that enantiomerically pure forms may exhibit superior efficacy compared to racemic mixtures .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds reveal that (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal exhibits unique properties due to its specific combination of isoindole units:

Compound NameStructure TypeNotable Features
(2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enalAldehydeUnique isoindole linkages
(2E)-2,4-Bis(1,3-dioxoisoindol-2-enoic acidCarboxylic acidEnhanced solubility
(2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enamineAminePotential for different biological activities

These comparisons underscore the distinctiveness of (2E)-2,4-Bis(1,3-dioxoisoindol-2-yl)but-2-enal in terms of its chemical reactivity and biological interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.